3-(Cyclohexylamino)-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a cyclohexylamino group attached to the chromen-4-one core, which is further substituted with a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 2-phenyl-4H-chromen-4-one. This intermediate is then reacted with cyclohexylamine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of 3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can lead to a variety of substituted chromen-4-one compounds.
Scientific Research Applications
3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(cyclohexylamino)-1-propanesulfonic acid: A similar compound used as a buffering agent in biochemistry.
Cyclohexylamine: An organic compound with a cyclohexylamino group, used as an intermediate in the synthesis of other organic compounds.
Uniqueness
3-(cyclohexylamino)-2-phenyl-4H-chromen-4-one is unique due to its specific structural features, such as the chromen-4-one core and the presence of both cyclohexylamino and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
37816-09-4 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(cyclohexylamino)-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H21NO2/c23-20-17-13-7-8-14-18(17)24-21(15-9-3-1-4-10-15)19(20)22-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16,22H,2,5-6,11-12H2 |
InChI Key |
DKPPGDRSFFKWSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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